2-Chloro-2-methylbutanoyl chloride
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Overview
Description
2-Chloro-2-methylbutanoyl chloride is an organic compound with the molecular formula C5H9ClO. It is a type of acyl chloride, which is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-methylbutanoyl chloride can be synthesized from 2-methylbutanoic acid and thionyl chloride. The reaction typically involves heating the acid with thionyl chloride, which results in the formation of the acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and carboxylic acids.
Elimination Reactions: Alkenes.
Scientific Research Applications
2-Chloro-2-methylbutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It may be involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methylbutanoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
2-Chloro-2-methylbutanoyl chloride can be compared with other acyl chlorides such as:
Acetyl chloride (CH3COCl): A simpler acyl chloride with similar reactivity but different applications.
Propionyl chloride (C2H5COCl): Another acyl chloride with a slightly longer carbon chain.
Butyryl chloride (C3H7COCl): Similar in structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other acyl chlorides .
Properties
IUPAC Name |
2-chloro-2-methylbutanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUQKNCICUMAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601177 |
Source
|
Record name | 2-Chloro-2-methylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62721-35-1 |
Source
|
Record name | 2-Chloro-2-methylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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